molecular formula C7H6FNO2 B6155567 1-fluoro-2-(nitromethyl)benzene CAS No. 1236304-34-9

1-fluoro-2-(nitromethyl)benzene

Cat. No.: B6155567
CAS No.: 1236304-34-9
M. Wt: 155.1
InChI Key:
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Description

1-Fluoro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzene, where a fluorine atom and a nitromethyl group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(nitromethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitromethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification of the product are crucial steps in the industrial process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(nitromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The nitromethyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 1-Fluoro-2-(aminomethyl)benzene.

    Substitution: 1-Methoxy-2-(nitromethyl)benzene.

    Oxidation: 1-Fluoro-2-(carboxymethyl)benzene.

Scientific Research Applications

1-Fluoro-2-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic substrates.

    Medicine: Derivatives of this compound may exhibit biological activity and are investigated for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and intermediates for agrochemicals and dyes.

Comparison with Similar Compounds

    1-Fluoro-2-methylbenzene: Similar structure but lacks the nitro group.

    1-Fluoro-4-nitrobenzene: The nitro group is positioned at the fourth position instead of the second.

    2-Fluoronitrobenzene: The fluorine and nitro groups are adjacent to each other.

Uniqueness: 1-Fluoro-2-(nitromethyl)benzene is unique due to the specific positioning of the fluorine and nitromethyl groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing groups influences its chemical behavior, making it a valuable compound for targeted synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-2-(nitromethyl)benzene involves the nitration of 1-fluoro-2-methylbenzene followed by reduction of the nitro group to the corresponding amine, which is then reacted with formaldehyde to form the nitromethyl derivative.", "Starting Materials": [ "1-fluoro-2-methylbenzene", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Formaldehyde", "Acetic acid" ], "Reaction": [ "1. Nitration of 1-fluoro-2-methylbenzene with nitric acid and sulfuric acid to form 1-fluoro-2-methyl-4-nitrobenzene", "2. Reduction of 1-fluoro-2-methyl-4-nitrobenzene with hydrogen gas and palladium on carbon catalyst to form 1-fluoro-2-methyl-4-aminobenzene", "3. Reaction of 1-fluoro-2-methyl-4-aminobenzene with formaldehyde and acetic acid to form 1-fluoro-2-(nitromethyl)benzene" ] }

CAS No.

1236304-34-9

Molecular Formula

C7H6FNO2

Molecular Weight

155.1

Purity

95

Origin of Product

United States

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